molecular formula C18H24N2O B1683556 Vintoperol CAS No. 106498-99-1

Vintoperol

Cat. No. B1683556
Key on ui cas rn: 106498-99-1
M. Wt: 284.4 g/mol
InChI Key: BKRBRZLECKMEBD-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04036841

Procedure details

10.0 g. (28.5 moles) of 1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate are dissolved in 100 ml. of dichloromethane, and 75 ml. of distilled water and 20 ml. of a 2N sodium hydroxide solution are added to the dichloromethane solution in argon atmosphere under constant stirring. The reaction mixture is stirred for 10 minutes, thereafter the organic phase is separated, dried over anhydrous potassium carbonate, and filtered. The filtrate is concentrated in vacuo, under argon atmosphere, to a final volume of 15 ml., and 2.0 g. (66.8 mmoles) of paraformaldehyde are added to the concentrate. The solvent is evaporated in vacuo, and the residue is heated at 160°-170 ° C. (bath temperature) for 4 hours in a closed vessel.
Name
1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate
Quantity
28.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
66.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl(O)(=O)(=O)=O.[CH2:6]([C:8]1[CH2:9][CH2:10][CH2:11][N:12]2[C:17]=1[C:16]1[NH:18][C:19]3[C:24]([C:15]=1[CH2:14][CH2:13]2)=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH3:7].[OH-:25].[Na+].[CH2:27]=O>ClCCl.O>[OH:25][CH2:27][C:8]1([CH2:6][CH3:7])[CH:17]2[N:12]([CH2:13][CH2:14][C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[NH:18][C:16]=32)[CH2:11][CH2:10][CH2:9]1 |f:0.1,2.3|

Inputs

Step One
Name
1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate
Quantity
28.5 mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O.C(C)C=1CCCN2CCC3=C(C12)NC1=CC=CC=C13
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
66.8 mmol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo, under argon atmosphere
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue is heated at 160°-170 ° C. (bath temperature) for 4 hours in a closed vessel
Duration
4 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04036841

Procedure details

10.0 g. (28.5 moles) of 1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate are dissolved in 100 ml. of dichloromethane, and 75 ml. of distilled water and 20 ml. of a 2N sodium hydroxide solution are added to the dichloromethane solution in argon atmosphere under constant stirring. The reaction mixture is stirred for 10 minutes, thereafter the organic phase is separated, dried over anhydrous potassium carbonate, and filtered. The filtrate is concentrated in vacuo, under argon atmosphere, to a final volume of 15 ml., and 2.0 g. (66.8 mmoles) of paraformaldehyde are added to the concentrate. The solvent is evaporated in vacuo, and the residue is heated at 160°-170 ° C. (bath temperature) for 4 hours in a closed vessel.
Name
1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate
Quantity
28.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
66.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl(O)(=O)(=O)=O.[CH2:6]([C:8]1[CH2:9][CH2:10][CH2:11][N:12]2[C:17]=1[C:16]1[NH:18][C:19]3[C:24]([C:15]=1[CH2:14][CH2:13]2)=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH3:7].[OH-:25].[Na+].[CH2:27]=O>ClCCl.O>[OH:25][CH2:27][C:8]1([CH2:6][CH3:7])[CH:17]2[N:12]([CH2:13][CH2:14][C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[NH:18][C:16]=32)[CH2:11][CH2:10][CH2:9]1 |f:0.1,2.3|

Inputs

Step One
Name
1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate
Quantity
28.5 mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O.C(C)C=1CCCN2CCC3=C(C12)NC1=CC=CC=C13
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
66.8 mmol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo, under argon atmosphere
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue is heated at 160°-170 ° C. (bath temperature) for 4 hours in a closed vessel
Duration
4 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.